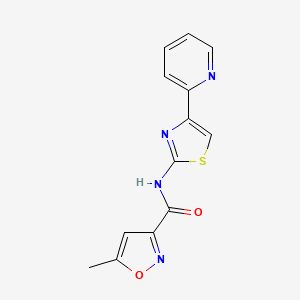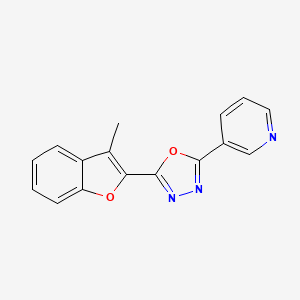![molecular formula C15H17NO3S B2391697 (5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 464903-50-2](/img/structure/B2391697.png)
(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, commonly known as "MTBD," is a synthetic compound that has been extensively studied for its potential use in scientific research. MTBD belongs to the class of thiazolidinedione compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Thiazolidinedione derivatives, including compounds structurally related to (5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, have been investigated for their corrosion inhibition properties. These compounds are found to inhibit corrosion in metals like mild steel in acidic environments, such as hydrochloric acid solutions. Techniques like electrochemical polarization and electrochemical impedance spectroscopy validate their effectiveness (Yadav, Behera, Kumar, & Yadav, 2015).
Chemical Reactions
These thiazolidinedione derivatives are also involved in various chemical reactions. For instance, they react with sodium azide to produce pyrazolinone derivatives and with potassium cyanide to yield butyronitrile derivatives. Such reactions are significant in synthetic organic chemistry, leading to a variety of potentially useful compounds (Youssef, 2007).
Antimicrobial Activities
There is considerable research into the antimicrobial properties of thiazolidinedione derivatives. Studies have shown that these compounds, including the derivatives of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione, exhibit significant antimicrobial activities. They are particularly effective against Gram-positive bacteria like Staphylococcus aureus and also show antifungal activity against strains like Candida albicans (Stana et al., 2014).
Biological Activities
Derivatives of 5-substituted-2,4-thiazolidinedione have a broad range of biological activities, which include potential applications in medicinal chemistry. Their synthesis and structural characterization pave the way for exploring their use in drug development and other biological applications (Popov-Pergal et al., 2010).
Potential Anticancer Properties
Some derivatives of thiazolidinedione, including those with structural similarities to this compound, have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer studies. This suggests a possible role in developing anticancer therapies (Li et al., 2009).
Mecanismo De Acción
Target of Action
Thiazolidinedione derivatives are known to target peroxisome proliferator-activated receptors (ppar-γ) .
Mode of Action
Thiazolidinediones, in general, are known to interact with their targets and induce changes that lead to various biological effects .
Biochemical Pathways
Thiazolidinediones are known to influence a broad range of pharmacological processes .
Result of Action
Thiazolidinediones are known to exhibit a variety of biological activities, including anti-malarial, antimicrobial, anti-mycobacterium, anticonvulsant, antiviral, anticancer, anti-inflammatory, antioxidant, anti-hiv (human immunodeficiency virus) and antitubercular activity .
Propiedades
IUPAC Name |
(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-4-9-16-14(17)13(20-15(16)18)10-11-5-7-12(19-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFXWZENMVJGH-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)OC)/SC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
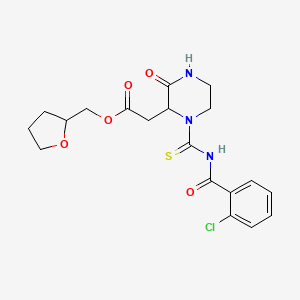
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one](/img/structure/B2391616.png)
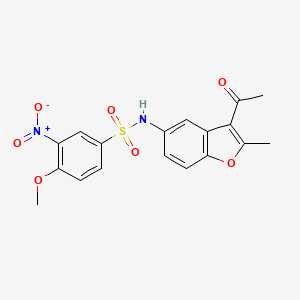
![4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2391619.png)
![(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2391620.png)
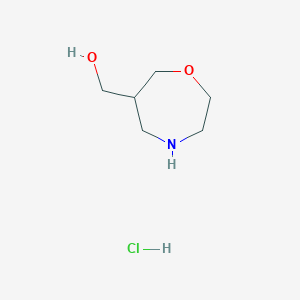

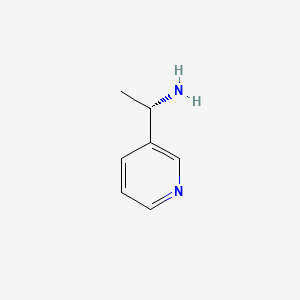
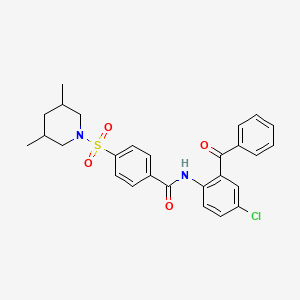

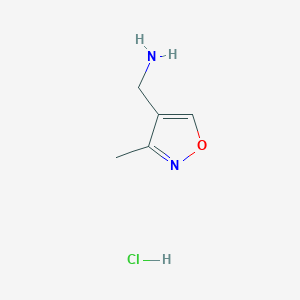
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2391633.png)
